molecular formula C12H30Cl2N2S2 B3117225 Tetraethylcystamine dihydrochloride CAS No. 22194-38-3

Tetraethylcystamine dihydrochloride

Cat. No. B3117225
CAS RN: 22194-38-3
M. Wt: 337.4 g/mol
InChI Key: HAJOPXKRAWMQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraethylcystamine dihydrochloride is a chemical compound with the molecular formula C12H28N2S2.2ClH . It is also known as Cystamine, a cyclic disulfide compound comprised of two cysteamine (2-aminoethanethiol) molecules that are linked by a disulfide bond.


Molecular Structure Analysis

The molecular structure of Tetraethylcystamine dihydrochloride is represented by the formula C12H28N2S2.2ClH . The average mass of the molecule is 337.416 Da .

Scientific Research Applications

Dual-Stimulated Wormlike Micelles for Material Development

Tetraethylcystamine dihydrochloride, identified in research as N,N,N',N'-tetramethylcystamine dihydrochloride (TMCDD), has been utilized in the preparation of dual-stimulated wormlike micelles alongside the conventional anionic surfactant, sodium dodecyl sulfate (SDS). This research highlighted the application of TMCDD in creating redox-responsive materials, which can reversibly switch their properties in response to pH changes due to reversible protonation, and can be disassembled by redox reactions, demonstrating potential in pharmaceutical or biomedical material development (Zhang, Xu, Wang, & Jiang, 2019).

Antidepressant Effect Exploration in Tetracyclic Compounds

Research into chlorinated tetracyclic compounds, as homologues to known anxiolytic and antidepressant drugs, involved tetraethylcystamine dihydrochloride derivatives. These compounds were synthesized and tested for their antidepressant activity in mice, revealing significant reduction in immobility times, indicating a potential for antidepressant effects. This opens pathways for exploring tetraethylcystamine dihydrochloride derivatives in psychiatric medication development (Karama, Sultan, Almansour, & El-Taher, 2016).

Innovative Antibody Development for Tetracycline Detection

While not directly involving tetraethylcystamine dihydrochloride, related research into tetracycline detection methods has led to the development of indirect heterologous competitive enzyme-linked immunosorbent assay (ELISA) methods. These methods utilize antibodies against tetracycline residues, highlighting the broader context of research into tetracycline and its derivatives for environmental and health safety applications (Zhang, Lu, Liu, Zhao, & Xi, 2007).

Environmental Impact and Soil Interaction Studies

Further investigations have shown that tetracycline and its derivatives, including tetraethylcystamine dihydrochloride, interact significantly with soil and environmental components. Studies on sorption of tetracyclines by soils have provided insights into their environmental behavior, bioavailability, and potential impacts on natural ecosystems, emphasizing the importance of understanding and mitigating the environmental presence of such compounds (Sassman & Lee, 2005).

Safety and Hazards

The safety data sheet for a similar compound, Cetirizine, indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-[2-(diethylamino)ethyldisulfanyl]-N,N-diethylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N2S2.2ClH/c1-5-13(6-2)9-11-15-16-12-10-14(7-3)8-4;;/h5-12H2,1-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJOPXKRAWMQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSSCCN(CC)CC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274906
Record name AGN-PC-0JKLOP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraethylcystamine dihydrochloride

CAS RN

22194-38-3
Record name Tetraethylcystamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022194383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGN-PC-0JKLOP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAETHYLCYSTAMINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGZ1ZP92B8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetraethylcystamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Tetraethylcystamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Tetraethylcystamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Tetraethylcystamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Tetraethylcystamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tetraethylcystamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.